Superior Potency Against AKR1C3 Compared to RJG-2051 and CRT0036521
S19-1035 demonstrates superior potency against AKR1C3 when directly compared to other well-characterized, potent inhibitors. Its IC50 of 3.04 nM is 4.3-fold lower than that of the covalent inhibitor RJG-2051 (IC50 = 13 nM) [1]. It is also 4.3-fold more potent than the selective inhibitor CRT0036521 (IC50 = 13 nM) . This enhanced potency allows for lower working concentrations, potentially minimizing off-target effects in cellular assays.
| Evidence Dimension | AKR1C3 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 3.04 nM |
| Comparator Or Baseline | RJG-2051: 13 nM; CRT0036521: 13 nM |
| Quantified Difference | 4.3-fold more potent |
| Conditions | Biochemical assay against recombinant human AKR1C3 |
Why This Matters
For researchers seeking maximal on-target inhibition with minimal compound usage, S19-1035's superior potency provides a quantitative advantage in experimental design and cost-efficiency.
- [1] Liu Y, Chen Y, Jiang J, et al. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer. Eur J Med Chem. 2023;247:115013. View Source
